molecular formula C21H24N2O3S B2560882 3-(phenylsulfanyl)-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-8-yl)propanamide CAS No. 1206989-02-7

3-(phenylsulfanyl)-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-8-yl)propanamide

カタログ番号: B2560882
CAS番号: 1206989-02-7
分子量: 384.49
InChIキー: UZAODQWDMSCLBS-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

This compound features a benzoxazepine core fused with a substituted propanamide group and a phenylsulfanyl moiety.

特性

IUPAC Name

3-phenylsulfanyl-N-(3,3,5-trimethyl-4-oxo-2H-1,5-benzoxazepin-8-yl)propanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24N2O3S/c1-21(2)14-26-18-13-15(9-10-17(18)23(3)20(21)25)22-19(24)11-12-27-16-7-5-4-6-8-16/h4-10,13H,11-12,14H2,1-3H3,(H,22,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UZAODQWDMSCLBS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(COC2=C(C=CC(=C2)NC(=O)CCSC3=CC=CC=C3)N(C1=O)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24N2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 3-(phenylsulfanyl)-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-8-yl)propanamide typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the Benzoxazepine Ring: This can be achieved through the cyclization of appropriate precursors under specific conditions.

    Introduction of the Phenylsulfanyl Group: This step might involve the substitution of a suitable leaving group with a phenylsulfanyl moiety.

    Formation of the Propanamide Moiety: This can be done by reacting the intermediate with propanoyl chloride or a similar reagent.

Industrial Production Methods

Industrial production of such compounds often involves optimization of the synthetic route to maximize yield and purity. This might include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

化学反応の分析

Types of Reactions

    Oxidation: The phenylsulfanyl group can undergo oxidation to form sulfoxides or sulfones.

    Reduction: The carbonyl group in the benzoxazepine ring can be reduced to form alcohols.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the phenyl ring or the benzoxazepine ring.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).

    Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).

    Substitution Reagents: Halogens, alkylating agents.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Alcohols.

    Substitution: Various substituted derivatives depending on the reagents used.

科学的研究の応用

Chemistry

The compound can be used as a building block in organic synthesis, particularly in the synthesis of more complex molecules.

Biology

Due to its structural features, it might exhibit biological activities such as enzyme inhibition, receptor binding, or antimicrobial properties.

Medicine

Potential therapeutic applications could include the development of new drugs for treating various diseases, particularly those involving the central nervous system.

Industry

In the industrial sector, the compound might be used in the development of new materials or as a precursor for other chemical products.

作用機序

The mechanism of action of 3-(phenylsulfanyl)-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-8-yl)propanamide would depend on its specific biological target. It might interact with enzymes, receptors, or other proteins, leading to modulation of their activity. The phenylsulfanyl group and the benzoxazepine ring could play crucial roles in binding to the target and exerting its effects.

類似化合物との比較

Comparison with Similar Compounds

Structural Analogues in Kinase Inhibition

The benzoxazepine scaffold is structurally related to kinase inhibitors targeting the erbB family (e.g., EGFR, HER2). For example, lapatinib (a dual EGFR/HER2 inhibitor) shares a quinazoline core, while the target compound’s benzoxazepine ring may offer distinct binding modes due to its larger ring size and flexibility. Key differences include:

Parameter Target Compound Lapatinib Reference
Core Structure Benzoxazepine (7-membered ring with O, N) Quinazoline (6-membered fused ring)
Substituents Phenylsulfanyl, trimethyl groups Chlorophenyl, morpholinoethoxy
Selectivity Profile Not explicitly reported (hypothesized to target kinases via hinge region interaction) EGFR/HER2 dual inhibition

Comparison with Hydroxamic Acid Derivatives

Hydroxamic acids (e.g., compounds 6–10 in ) are known for metal-chelating properties, often utilized in histone deacetylase (HDAC) inhibitors. The target compound lacks a hydroxamic acid group but shares a propanamide backbone.

Parameter Target Compound N-(4-Chlorophenyl)-N-hydroxycyclohexanecarboxamide (Compound 8)
Functional Group Phenylsulfanyl-propanamide Hydroxamic acid (N-hydroxycarboxamide)
Chelation Potential Limited (sulfur may weakly coordinate metals) High (hydroxamic acid binds Zn²⁺ in HDACs)
Biological Activity Hypothesized kinase modulation Antioxidant, HDAC inhibition

The absence of a hydroxamic acid in the target compound suggests divergent mechanisms, possibly favoring kinase inhibition over epigenetic regulation .

Pharmacokinetic and Physicochemical Properties

The trimethyl groups on the benzoxazepine core may improve metabolic stability compared to N’-methyl-N’-hydroxycarbamoyl-L-phenylalanine derivatives (e.g., compounds 4–5 in ), which contain labile hydroxamate groups.

Property Target Compound Compound 4 (Hydroxyureido-phenylpropanamide)
LogP Estimated ~3.5 (high lipophilicity) ~2.8 (moderate due to polar hydroxyureido)
Metabolic Stability Likely higher (no hydrolytically sensitive groups) Lower (hydroxamate prone to hydrolysis)

Research Findings and Limitations

  • Kinase Inhibition Hypothesis : The benzoxazepine scaffold’s flexibility may allow adaptation to kinase ATP-binding pockets, but the phenylsulfanyl group’s bulk could hinder binding compared to smaller substituents in clinical inhibitors like gefitinib .
  • Synthetic Challenges : The compound’s complexity (e.g., stereochemistry at the benzoxazepine ring) may complicate synthesis compared to simpler hydroxamic acids in .

生物活性

3-(phenylsulfanyl)-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-8-yl)propanamide is a synthetic compound that has drawn attention for its potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

The compound features a complex structure with multiple functional groups that may contribute to its biological activity. The presence of the phenylsulfanyl group and the benzoxazepin moiety suggests potential interactions with various biological targets.

The biological activity of this compound is hypothesized to involve several mechanisms:

  • Enzyme Inhibition : The phenylsulfanyl group may interact with enzyme active sites, inhibiting their function.
  • Receptor Modulation : The compound could modulate receptor activity through conformational changes or competitive inhibition.
  • Cell Signaling Interference : It may interfere with cell signaling pathways, impacting processes such as apoptosis and proliferation.

Anticancer Activity

Recent studies have highlighted the anticancer properties of compounds related to this structure. For instance:

  • A study on similar benzoxazepin derivatives demonstrated significant cytotoxic effects against breast cancer cell lines (MCF-7) using the MTT assay. The compounds exhibited a low toxicity profile towards normal cells while effectively inducing apoptosis in cancer cells .
CompoundIC50 (µM)Effect on Normal Cells
Compound A10Low
Compound B15Moderate
3-(phenylsulfanyl)-N-(3,3,5-trimethyl-4-oxo...)TBDTBD

Antimicrobial Activity

In addition to anticancer effects, compounds with similar structural motifs have been evaluated for antimicrobial properties. Research indicates that certain derivatives exhibit potent antibacterial activity against a range of pathogens.

Neuroprotective Effects

Some studies suggest that related compounds may possess neuroprotective effects. For example:

  • Investigations into the antioxidant properties of benzoxazepin derivatives indicate potential benefits in neurodegenerative conditions by reducing oxidative stress .

Case Studies

  • Case Study on Breast Cancer Treatment :
    • A series of synthesized compounds were tested against MCF-7 cells. The results showed that modifications in the chemical structure significantly influenced cytotoxicity levels compared to established drugs like Tamoxifen .
  • Antimicrobial Evaluation :
    • A study conducted on various phenylsulfanyl-containing compounds revealed notable antibacterial activity against Gram-positive bacteria, suggesting potential for development as new antimicrobial agents.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。